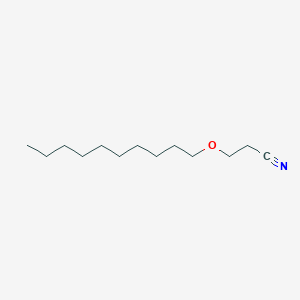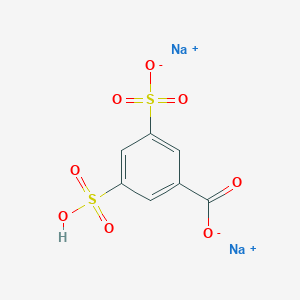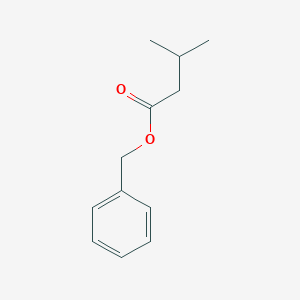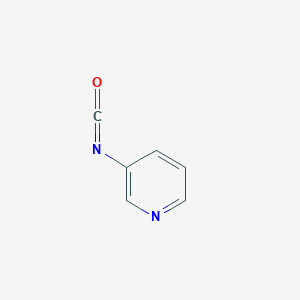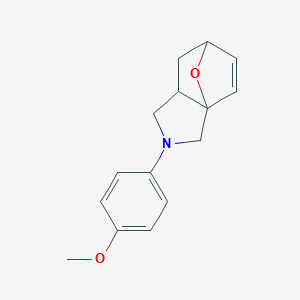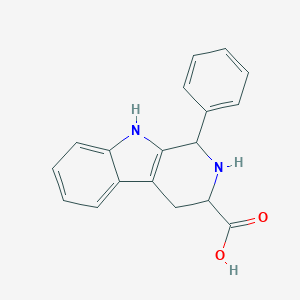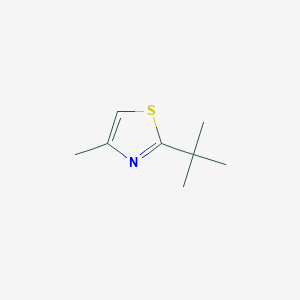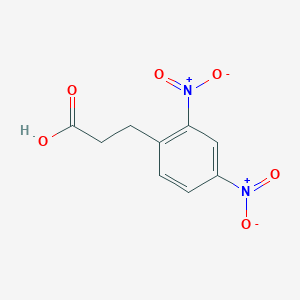![molecular formula C7H7N3OS B091309 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-22-9](/img/structure/B91309.png)
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one. These include further investigation of its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, studies could focus on optimizing the synthesis method for this compound and exploring its potential side effects.
Métodos De Síntesis
The synthesis of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been reported using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of triethylamine to yield the intermediate product, which is then reacted with hydrazine hydrate and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
16943-22-9 |
|---|---|
Nombre del producto |
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Fórmula molecular |
C7H7N3OS |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
3,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C7H7N3OS/c1-4-3-12-7-8-6(11)5(2)9-10(4)7/h3H,1-2H3 |
Clave InChI |
NQXLJYJMGIMYOS-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=O)C(=NN12)C |
SMILES canónico |
CC1=CSC2=NC(=O)C(=NN12)C |
Sinónimos |
3,6-Dimethyl-7H-[1,3]thiazol[3,2-b][1,2,4]triazin-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



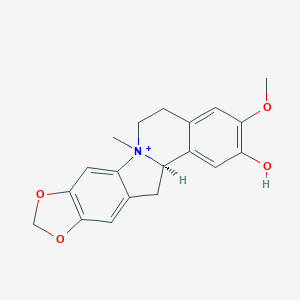
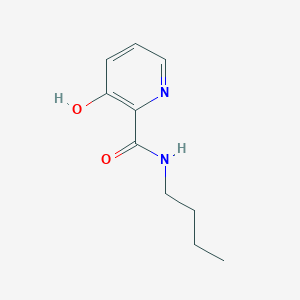
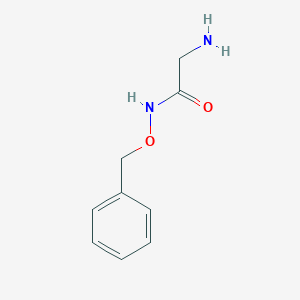
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)

